
3-Chloro-4-(propane-1-sulfonamido)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-(propane-1-sulfonamido)benzoic acid is a chemical compound with the following structural formula:
C7H5ClNO4S
It contains a sulfonamide group and a benzoic acid moiety. Specifically, there are two fluorine atoms attached to the 2nd and 6th carbon atoms, and a propyl group linked to the sulfonamide. This compound typically exists in solid or powder form .
Preparation Methods
Synthetic Routes: The synthetic preparation of 3-Chloro-4-(propane-1-sulfonamido)benzoic acid involves several steps
Chlorination of Benzoic Acid: Start by chlorinating benzoic acid to introduce the chlorine atom.
Sulfonation: Next, perform sulfonation using sulfuric acid to add the sulfonamide group.
Propanesulfonamide Addition: Finally, react the sulfonated benzoic acid with propanesulfonamide to form the desired compound.
Industrial Production: Industrial production methods may vary, but the above synthetic steps provide a general framework for its preparation.
Chemical Reactions Analysis
3-Chloro-4-(propane-1-sulfonamido)benzoic acid can undergo various reactions:
Oxidation: It may participate in oxidation reactions.
Reduction: Reduction processes are also possible.
Substitution: The chlorine atom can be substituted by other groups.
Common reagents and conditions depend on the specific reaction. Major products formed from these reactions include derivatives of the compound with modified functional groups.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have pharmaceutical applications.
Industry: Employed in the production of specialty chemicals.
Mechanism of Action
The precise mechanism by which 3-Chloro-4-(propane-1-sulfonamido)benzoic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.
Comparison with Similar Compounds
While I don’t have information on specific similar compounds, researchers often compare this compound with related benzoic acid derivatives. Its uniqueness lies in the combination of the sulfonamide group and the chlorine substitution.
Properties
Molecular Formula |
C10H12ClNO4S |
|---|---|
Molecular Weight |
277.73 g/mol |
IUPAC Name |
3-chloro-4-(propylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C10H12ClNO4S/c1-2-5-17(15,16)12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14) |
InChI Key |
GXUNQBFHPQQOAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



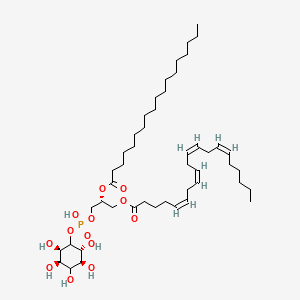

![2-(4-Chloro-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-3-methyloxolan-3-ol](/img/structure/B12067704.png)

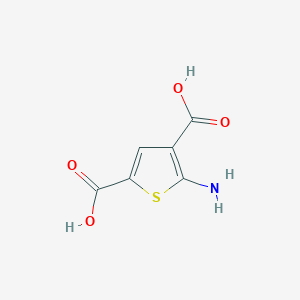
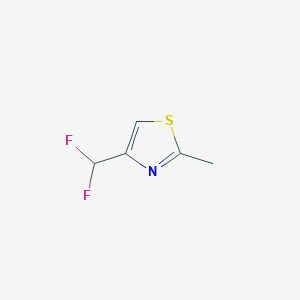

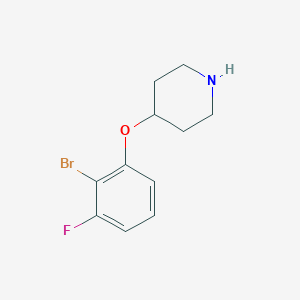
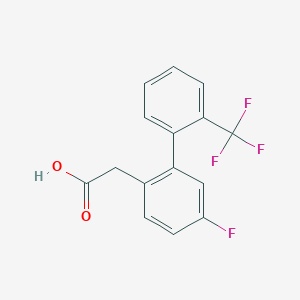
![[2-Bromo-5-(2-ethoxyethoxy)phenyl]methanamine](/img/structure/B12067741.png)

![N-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-8-prop-2-enoxy-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12067766.png)
![{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid](/img/structure/B12067768.png)
